N-Bicyclo[2.2.1]hept-2-yl-4-[methyl(phenylsulfonyl)amino]benzamide is a synthetic organic compound that has been investigated for its potential biological activity. [] It belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonyl group (SO2) linked to a nitrogen atom. While several studies have explored the synthesis and structural characteristics of related compounds, limited information is available specifically regarding N-bicyclo[2.2.1]hept-2-yl-4-[methyl(phenylsulfonyl)amino]benzamide.
Thromboxane Receptor Antagonists: Compounds like S-145 have been explored as potential therapeutic agents for cardiovascular diseases due to their ability to inhibit thromboxane A2-mediated platelet aggregation and vasoconstriction. [, , ]
Cannabinoid Receptor Antagonists: SR144528, a cannabinoid CB2 antagonist, demonstrates the importance of structural elements like the bicyclo[2.2.1]heptane framework and hydrogen bonding in modulating receptor interactions. []
Carbocyclic Nucleoside Analogues: Bicyclo[2.2.1]heptane derivatives have been used as scaffolds for the synthesis of novel carbocyclic nucleoside analogues, which are compounds with potential antiviral activity. [, , , ]
Positive Allosteric Modulators: LY3154207, a potent and selective positive allosteric modulator of the human dopamine D1 receptor, highlights the potential of bicyclic structures in drug discovery. []
Potassium Channel Openers: Compounds like AL0671, containing a bicyclo[2.2.1]heptane moiety, have been studied for their antihypertensive activity, demonstrating the potential of this framework in cardiovascular research. [, ]
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4